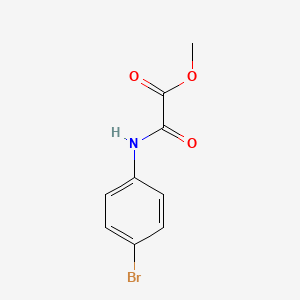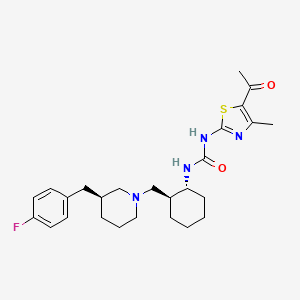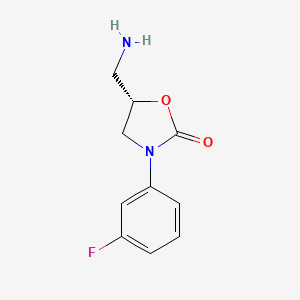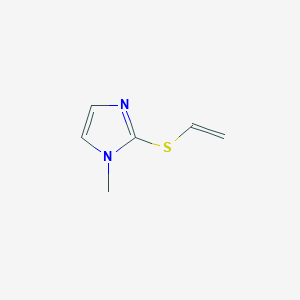
methyl 2-(4-bromoanilino)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(4-bromoanilino)-2-oxoacetate is an organic compound that features a brominated aniline derivative. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both an ester and a brominated aromatic amine in its structure allows for diverse chemical reactivity and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromoanilino)-2-oxoacetate typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and waste minimization are also critical considerations in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(4-bromoanilino)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to an alcohol.
Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include various substituted aromatic compounds.
Applications De Recherche Scientifique
methyl 2-(4-bromoanilino)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 2-(4-bromoanilino)-2-oxoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic amine can participate in electrophilic aromatic substitution reactions, making this compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: Shares the brominated aromatic amine structure but lacks the ester group.
Methyl 2-oxoacetic acid: Contains the ester and carbonyl groups but lacks the brominated aromatic amine.
Uniqueness
methyl 2-(4-bromoanilino)-2-oxoacetate is unique due to the combination of a brominated aromatic amine and an ester group in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to its individual components .
Propriétés
Formule moléculaire |
C9H8BrNO3 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
methyl 2-(4-bromoanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12) |
Clé InChI |
BUMYFLAEHXDPDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)Br |
SMILES canonique |
COC(=O)C(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid](/img/structure/B1641437.png)
![2'-Methoxy-[2,3']bipyridinyl-3-ylamine](/img/structure/B1641438.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)

![5-(Chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1641452.png)
![6-chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1641456.png)

![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)
